1-[(3R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione 1-[(3R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 140623-93-4
VCID: VC0128900
InChI: InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

1-[(3R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

CAS No.: 140623-93-4

Main Products

VCID: VC0128900

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

1-[(3R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione - 140623-93-4

CAS No. 140623-93-4
Product Name 1-[(3R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione
Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1
Standard InChIKey PVDLLCLDSAFEFJ-PRJMDXOYSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO
SMILES CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Synonyms 1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL
PubChem Compound 15451664
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator